(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been extensively studied for its pharmacological properties.
Scientific Research Applications
Gold(III) Tetrachloride Salt Synthesis
One study focused on the synthesis of the gold(III) tetrachloride salt of L-cocaine, which has a structural resemblance to the query compound. This research demonstrates the compound's potential application in crystallography and materials science, highlighting its intra- and intermolecular interactions, which could be useful for designing new materials with specific optical or electronic properties (Wood et al., 2007).
Chiral Auxiliaries in Organic Synthesis
The synthesis and application of SAMBO, a chiral auxiliary derived from a structurally related azabicyclooctane, underlines the compound's utility in enantioselective synthesis. This showcases the broader applicability of azabicyclooctane derivatives in asymmetric synthesis, aiding in the production of chiral molecules which are crucial in pharmaceutical development (Martens & Lübben, 1990).
Structural and Pharmacological Studies
Another area of application is in the structural and pharmacological study of esters derived from azabicyclooctane derivatives. Such studies contribute to the understanding of molecular conformation and its implications for pharmacological activity, which is fundamental in the design and development of new drugs with improved efficacy and reduced side effects (Izquierdo et al., 1991).
Crystal Structure Characterization
Research involving the synthesis and crystal structure characterization of closely related compounds sheds light on the detailed molecular geometry and interactions, pivotal for the rational design of molecular materials or drugs with desired physical and chemical properties (Guo et al., 2015).
properties
IUPAC Name |
N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-18-13-8-11-6-7-12(9-13)16(11)14(17)15-10-4-2-3-5-10/h10-13H,2-9H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPIHFZIJPWTND-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)NC3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-N-cyclopentyl-3-methoxy-8-azabicyclo[3.2.1]octane-8-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.